1-N-Ureido Tobramycin is a modified form of the aminoglycoside antibiotic tobramycin, characterized by the addition of a ureido group at the nitrogen position 1. This modification enhances its pharmacological properties and broadens its spectrum of activity against various bacterial pathogens. Tobramycin itself is derived from the bacterium Micromonospora purpurea and is primarily used to treat infections caused by Gram-negative bacteria, particularly in patients with cystic fibrosis.
The compound is synthesized from tobramycin through a series of chemical reactions that introduce the ureido functional group. This process typically involves protecting the amino groups on tobramycin, followed by ureido group introduction and subsequent deprotection steps to yield the final product.
1-N-Ureido Tobramycin falls under the category of aminoglycoside antibiotics. These compounds are known for their ability to inhibit bacterial protein synthesis by binding to ribosomal RNA, leading to misreading of mRNA and ultimately resulting in cell death.
The synthesis of 1-N-Ureido Tobramycin can be outlined in several key steps:
These steps can be optimized for industrial production to enhance yield and purity, often involving careful control of reaction conditions such as temperature, solvent choice, and pH levels.
The molecular formula for 1-N-Ureido Tobramycin is , with a molecular weight of approximately 710.93 g/mol. The structure includes multiple functional groups such as amino, ureido, and tert-butoxycarbonyl moieties that contribute to its biological activity.
1-N-Ureido Tobramycin can undergo various chemical reactions:
Common reagents used in these reactions include acids like trifluoroacetic acid for deprotection and various bases or nucleophiles depending on the desired reaction outcome.
The mechanism of action for 1-N-Ureido Tobramycin is similar to that of traditional tobramycin. It binds to the bacterial ribosome's 30S subunit, disrupting protein synthesis by causing misreading of mRNA. This misreading results in the incorporation of incorrect amino acids into proteins or premature termination of protein synthesis. The presence of the ureido group may enhance binding affinity and stability against enzymatic degradation by bacterial resistance mechanisms .
1-N-Ureido Tobramycin exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses indicate that modifications like ureido substitution can affect both solubility and bioavailability compared to unmodified forms .
1-N-Ureido Tobramycin has several scientific uses:
1-N-Ureido Tobramycin (chemical formula: C₁₉H₃₈N₆O₁₀) has a molecular weight of 510.55 g/mol, distinguishing it from structurally related tobramycin derivatives [1] [4]. The ureido modification (–NHCONH₂) at the tobramycin scaffold’s 1-N position adds 43 g/mol compared to unmodified tobramycin (C₁₈H₃₇N₅O₉; 467.52 g/mol). This alteration preserves the core aminoglycoside structure but introduces a polar urea moiety, enhancing hydrogen-bonding capacity. The tetrahydrochloride salt form of its 3-N-ureido isomer (C₁₉H₃₈N₆O₁₀·4HCl) exhibits a higher molecular weight of 656.38 g/mol due to the HCl counterions [2] [7].
Table 1: Molecular Properties of Tobramycin Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Tobramycin | C₁₈H₃₇N₅O₉ | 467.52 |
1-N-Ureido Tobramycin | C₁₉H₃₈N₆O₁₀ | 510.55 |
3-N-Ureido Tobramycin·4HCl | C₁₉H₃₈N₆O₁₀·4HCl | 656.38 |
N-Tri-Boc Tobramycin* | C₃₃H₆₁N₅O₁₅ | 767.86 |
Note: N-Tri-Boc Tobramycin is a synthetic precursor for ureido derivatives [10].
Tobramycin’s stereochemical complexity includes four chiral rings and five stereocenters. The 1-N-ureido substitution occurs at the 2-deoxystreptamine ring’s primary amine group, converting the planar –NH₂ to a tetrahedral urea group (–NHCONH₂). This modification imposes conformational constraints on the adjacent cyclohexane ring (Ring I) due to steric bulk and hydrogen-bonding interactions. X-ray crystallography confirms that the urea carbonyl oxygen aligns antiperiplanar to C6 of the cyclohexyl ring, stabilizing a chair conformation. The 1-N position’s stereochemistry remains (S)-configured, but urea addition reduces ring flexibility by 40% compared to unmodified tobramycin, as quantified by molecular dynamics simulations [1] [7].
The urea group (–NHCONH₂) exhibits tautomeric potential, though equilibrium favors the canonical keto form (C=O) over the rare enol form (C–OH) in aqueous media. Keto-enol tautomerism is suppressed due to the urea’s resonance stabilization energy (∼30 kcal/mol), which outweighs the energetic gain from enolization [3] [9]. However, pH-dependent imine-enamine tautomerism is observed:
Intramolecular hydrogen bonding between the urea carbonyl and the C3' hydroxyl group (distance: 2.1 Å) further stabilizes the keto tautomer. Nuclear Magnetic Resonance (NMR) studies in D₂O reveal two major conformers at 25°C, interconverting via rotation around the C1–N(urea) bond with an energy barrier of 12 kcal/mol [3] [9].
1-N-Ureido and 3-N-Ureido Tobramycin are positional isomers with distinct physicochemical properties:
Substitution Position:
Hydrogen-Bonding Networks:
Chromatographic Behavior:
Reversed-phase HPLC separates these isomers due to polarity differences:
Table 2: Structural Comparison of Ureido-Tobramycin Isomers
Property | 1-N-Ureido Tobramycin | 3-N-Ureido Tobramycin |
---|---|---|
Ureido Position | 2-Deoxystreptamine amine | Glucosamine amine |
Intramolecular H-Bonds | 3 | 1 |
logP (Predicted) | −4.2 | −3.8 |
H₂O Solubility (mg/mL) | >50 | 40 |
Note: Data derived from computational modeling and experimental solubility assays [1] [2] [4].
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